B1577780 Brevinin-2HS2

Brevinin-2HS2

Cat. No.: B1577780
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2HS2 is an antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which was first deduced from the cloned biosynthetic precursors found in the skin secretions of the Chinese piebald odorous frog, Huia schmackeri . This peptide is part of a diverse group of over 2,000 bioactive peptides identified in anuran skin secretions, which serve as a crucial first line of defense against pathogens . Brevinin-2HS2 has been the subject of research for its potential antimicrobial applications. Subsequent studies have identified and isolated this same peptide from other species, such as the Hainan odorous frog ( Odorrana hainanensis ), confirming its presence across different amphibian species and its interest to researchers . Members of the Brevinin-2 family, including structurally similar peptides, have demonstrated potent activity against Gram-positive bacteria, and are notably effective against challenging drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its direct antimicrobial activity, research on related Brevinin-2 peptides indicates they may also modulate the host's innate immune response. Studies in model organisms have shown that these peptides can upregulate the expression of immune-related genes like lys-7 via the DAF-2/DAF-16 signaling pathway, suggesting a valuable dual mechanism of action for research into anti-infective strategies . As with many amphibian-derived AMPs, Brevinin-2HS2 represents a promising candidate for basic research aimed at understanding host-pathogen interactions and developing new approaches to combat antibiotic-resistant bacteria . This product is supplied for research purposes only.

Properties

bioactivity

Antimicrobial

sequence

SLLGTVKDLLIGAGKSAAQSVLKGLSGKLSKDC

Origin of Product

United States

Discovery, Isolation, and Biosynthesis of Brevinin 2hs2

Origin and Species Identification: Huia schmackeri (formerly Rana schmackeri) and Odorrana hainanensis

Brevinin-2HS2 is an antimicrobial peptide that has been identified in the defensive skin secretions of two distinct species of odorous frogs. Its discovery was part of broader research into the diverse array of bioactive peptides that amphibians produce as a chemical defense mechanism.

The peptide was first identified from the Chinese piebald odorous frog, Huia schmackeri (a species that was formerly classified as Rana schmackeri). bgu.ac.il In this species, Brevinin-2HS2 was found alongside several other homologous peptides, including brevinin-1HS1, brevinin-2HS1, brevinin-2HS3, and brevinin-1HS2. bgu.ac.il The identification was achieved not through direct purification from the secretion initially, but by deducing the mature peptide's structure from its cloned biosynthetic precursor. bgu.ac.il

Subsequently, Brevinin-2HS2 was also isolated and characterized from the skin secretions of the Hainan odorous frog, Odorrana hainanensis. nih.gov This discovery was significant as the long-term geographical isolation of Hainan Island has led to the evolution of novel frog species with unique antimicrobial peptides. nih.gov In Odorrana hainanensis, the cDNA encoding the Brevinin-2HS2 precursor was cloned from a skin-derived cDNA library, confirming its presence in this species as well. nih.gov

Table 1: Species of Origin for Brevinin-2HS2

Species Name Former Classification Common Name
Huia schmackeri Rana schmackeri Chinese Piebald Odorous Frog

Methodologies for Peptide Isolation and Purification

The isolation of specific peptides like Brevinin-2HS2 from complex biological mixtures such as frog skin secretions requires sophisticated separation and analytical techniques. The primary methods employed are chromatographic and spectrometric.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a principal technique for the purification of peptides from complex biological extracts. nih.govnih.gov This method separates molecules based on their hydrophobicity. nih.gov In the context of isolating peptides from frog skin secretions, the crude secretion is first fractionated. The fraction containing peptides of interest is then subjected to RP-HPLC.

The process involves a stationary phase, which is typically a nonpolar material (like C18 silica), and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). chromatographyonline.comwaters.com Peptides are eluted from the column by a gradually increasing concentration of the organic solvent. chromatographyonline.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher concentration of organic solvent. tums.ac.ir This allows for the separation of individual peptides, such as Brevinin-2HS2, with high resolution and purity. nih.gov

Following purification by RP-HPLC, Electrospray Mass Spectrometry (ES-MS) is an essential tool for the characterization and identification of the isolated peptides. reading.ac.uk ES-MS is a soft ionization technique that allows for the analysis of large biomolecules like peptides without causing significant fragmentation. nih.gov The purified peptide solution is sprayed through a high-voltage needle, creating charged droplets from which the solvent evaporates, leaving charged peptide ions.

These ions are then guided into a mass analyzer, which measures their mass-to-charge ratio (m/z). nih.gov This provides an extremely accurate determination of the molecular mass of the peptide. nih.gov Furthermore, ES-MS can be coupled with tandem mass spectrometry (MS/MS), where selected peptide ions are fragmented in a controlled manner. dss.go.thnih.gov The analysis of the resulting fragment ions allows for the determination of the peptide's amino acid sequence, which is crucial for confirming the identity of a peptide like Brevinin-2HS2.

Biosynthetic Precursors and Gene Cloning

The production of mature, active peptides like Brevinin-2HS2 in amphibians involves a complex biosynthetic pathway starting from a larger precursor protein. Understanding this process is achieved through molecular cloning techniques. nih.gov

To study the biosynthesis of Brevinin-2HS2, researchers utilize cDNA cloning. nih.govnih.gov This process begins with the extraction of messenger RNA (mRNA) from the frog's skin, the primary site of peptide synthesis. This mRNA is then used as a template for the enzyme reverse transcriptase to create a complementary DNA (cDNA) library. This library represents all the genes being actively expressed in the tissue.

Specific primers, designed based on highly conserved regions of known amphibian antimicrobial peptide precursors, are then used in the Polymerase Chain Reaction (PCR) to amplify the cDNA encoding the Brevinin-2HS2 precursor. bgu.ac.ilnih.gov The amplified DNA fragments are inserted into cloning vectors, which are then introduced into host bacteria for replication. nih.govmdpi.com The cloned DNA is subsequently sequenced to determine the nucleotide sequence of the gene encoding the precursor protein. nih.gov

Analysis of the cloned cDNA sequences reveals the structure of the precursor protein from which the mature Brevinin-2HS2 peptide is derived. bgu.ac.ilnih.govnih.gov These precursors typically have a multi-domain architecture. The standard structure includes:

An N-terminal signal peptide sequence, which directs the precursor protein into the secretory pathway.

An acidic propeptide region, which is believed to keep the mature peptide inactive and may assist in proper folding.

The sequence of the mature antimicrobial peptide itself.

Often, a C-terminal processing site.

The mature Brevinin-2HS2 is released from this precursor through post-translational modification, where specific enzymes cleave the precursor at designated sites to release the final, active peptide. nih.gov The deduced amino acid sequence from the cDNA clone is the primary method through which the structure of Brevinin-2HS2 was first determined in both Huia schmackeri and Odorrana hainanensis. bgu.ac.ilnih.gov

Table 2: General Structure of the Brevinin-2HS2 Precursor Protein

Precursor Region Function
Signal Peptide Directs the protein for secretion.
Acidic Propeptide May inhibit premature activity and aid in folding.

Table of Compounds Mentioned

Compound Name
Acetonitrile
Brevinin-1HS1
Brevinin-1HS2
Brevinin-2HS1
Brevinin-2HS2
Brevinin-2HS3
Trifluoroacetic acid

Structural Elucidation and Conformational Analysis of Brevinin 2hs2

Primary Structure Determination

The determination of the primary amino acid sequence is a critical first step in understanding the peptide's function. This is typically achieved through techniques such as Edman degradation or, more commonly in modern proteomics, through tandem mass spectrometry (MS/MS) analysis coupled with database searching. These methods allow for the precise identification and ordering of the amino acid residues that constitute the peptide chain.

Conserved Residues and Structural Motifs within the Brevinin-2 Family

Despite significant interspecific and intraspecific structural differences, members of the Brevinin-2 family exhibit highly conserved amino acid residues at specific positions, which are critical for their structure and function. mdpi.com

C-terminal "Rana-box" Disulfide Loop (Cys-3X-Lys/Arg-Lys-Cys)

A hallmark of many antimicrobial peptides isolated from frogs, including those in the Brevinin-2 family, is the presence of a C-terminal "Rana-box". researchgate.netnih.gov This motif is characterized by a disulfide bridge formed between two cysteine residues, creating a cyclic structure. nih.gov The consensus sequence for this loop is often represented as Cys-Xaa-Xaa-Xaa-Lys/Arg-Lys-Cys, where 'Xaa' can be any amino acid. researchgate.net This disulfide-bridged cyclic heptapeptide (B1575542) is a characteristic feature of antimicrobial frog toxins. researchgate.net The presence of cationic residues like lysine (B10760008) or arginine within this loop is a common feature. researchgate.net While most members of the Brevinin-2 family possess this Rana-box, some exceptions exist, such as Brevinin-2SSb, which lacks this motif. mdpi.comsemanticscholar.org

Other Conserved Amino Acid Positions (e.g., Lys15, Cys27, Lys28, Cys33)

Beyond the Rana-box, sequence alignment studies of various Brevinin-2 family members have revealed other conserved amino acid positions. Notably, four amino acid residues—Lysine at position 15 (Lys15), Cysteine at position 27 (Cys27), Lysine at position 28 (Lys28), and Cysteine at position 33 (Cys33)—are highly conserved across the family. mdpi.comresearchgate.netresearchgate.net The consistent presence of these residues suggests they play a crucial role in the structure and, consequently, the biological function of these peptides. The cysteine residues are involved in forming the critical disulfide bond of the Rana-box, while the positively charged lysine residues are often implicated in the initial electrostatic interactions with negatively charged bacterial membranes. researchgate.net

Secondary Structure Prediction and Experimental Characterization

The biological activity of peptides like Brevinin-2HS2 is intimately linked to their three-dimensional conformation, particularly their secondary structure.

Amphipathic α-Helical Conformation

Computational predictions and experimental studies, such as circular dichroism (CD) spectroscopy, have shown that Brevinin-2 family peptides, including Brevinin-2HS2, adopt an α-helical secondary structure. frontiersin.orgfrontiersin.orgresearchgate.net An α-helix is a common structural motif in proteins, characterized by a right-handed coiled conformation where every backbone N-H group forms a hydrogen bond with the backbone C=O group of the amino acid located four residues earlier in the sequence. wikipedia.org

A key feature of the Brevinin-2HS2 α-helix is its amphipathic nature. frontiersin.org This means that the amino acid residues are arranged so that one side of the helix is predominantly composed of hydrophobic (water-repelling) residues, while the opposite side consists mainly of hydrophilic (water-attracting), often positively charged, residues. colostate.edu This segregation of hydrophobic and hydrophilic faces is a critical determinant of the peptide's interaction with cell membranes. ucl.ac.uk

Role of Amphipathicity in Biological Activity

The amphipathic character of the α-helix is fundamental to the biological activity of Brevinin-2HS2 and other antimicrobial peptides. nih.govucl.ac.uk The positively charged, hydrophilic face of the helix facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.gov Following this initial binding, the hydrophobic face of the helix inserts into the hydrophobic core of the lipid bilayer. ucl.ac.uk

This interaction disrupts the integrity of the bacterial membrane, leading to pore formation and ultimately cell death. frontiersin.orgucl.ac.uk The ability of the peptide to adopt this amphipathic helical conformation upon interacting with a membrane environment is a prerequisite for its antimicrobial action. imrpress.com The degree of amphipathicity, along with the net positive charge, often correlates with the potency and spectrum of antimicrobial activity. nih.gov

Biological Activities and Functional Spectrum of Brevinin 2hs2 and Brevinin 2 Family Peptides

Antimicrobial Activity

Brevinin-2HS2 and other peptides in the Brevinin-2 family exhibit potent, broad-spectrum antimicrobial activity, targeting a variety of microorganisms. nih.govmdpi.com Their mechanism of action often involves the disruption of microbial cell membranes. frontiersin.orgnih.gov

The antibacterial efficacy of the Brevinin-2 family extends to both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov

Peptides of the Brevinin-2 family have demonstrated significant inhibitory effects against Gram-positive bacteria. mdpi.com Notably, they have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a major concern in clinical settings. mdpi.commednexus.org For instance, several Brevinin-2 peptides have been screened for their ability to combat MRSA, with some showing significant therapeutic effects in preclinical models. mdpi.com Brevinin-2HS2 has a reported Minimum Inhibitory Concentration (MIC) of 19 μM against S. aureus. mdpi.com Other members of the family, such as Brevinin-2-OA3 and Brevinin-2ISb, also show strong effects against this pathogen. mdpi.com In addition to S. aureus, these peptides have been tested against other Gram-positive species like Bacillus subtilis. frontiersin.org For example, the novel peptide Brevinin-2MP displayed its strongest activity against Bacillus subtilis with a MIC of approximately 4.97 μM. frontiersin.org

PeptideBacteriumMIC (μM)Reference
Brevinin-2HS2Staphylococcus aureus19 mdpi.com
Brevinin-2-OA3Staphylococcus aureus3-13 mdpi.com
Brevinin-2ISbStaphylococcus aureus6.3-25 mdpi.com
Brevinin-2MPBacillus subtilis~4.97 frontiersin.org
Brevinin-GR23Staphylococcus aureus16 tandfonline.com

The Brevinin-2 family also demonstrates strong antimicrobial activity against Gram-negative bacteria. frontiersin.orgresearchgate.net Peptides derived from the pool frog and belly frog have shown inhibitory activity against Escherichia coli. mdpi.com Brevinin-2MP, for example, has an MIC of 47.78 μM against E. coli ATCC 25922. frontiersin.org Some Brevinin-2 peptides have also been found to be active against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen. nih.gov For instance, Brevinin-2PRa, isolated from the Hokkaido frog, showed high potency against a range of clinical isolates of P. aeruginosa with MIC values between 6 and 12 μM. nih.gov

PeptideBacteriumMIC (μM)Reference
Brevinin-2MPEscherichia coli47.78 frontiersin.org
Brevinin-2PRaPseudomonas aeruginosa6-12 nih.gov
[Lys4]B2RPEscherichia coli6 nih.gov
B2RPMultidrug-resistant Acinetobacter baumannii3-6 nih.gov

Research has revealed that the effectiveness of Brevinin-2 peptides can vary significantly between different bacterial strains. For example, Brevinin-2MP is less effective against E. coli ATCC 25922 (MIC = 47.78 μM) compared to Brevinin-2GHb (MIC = 2.7 μM), despite having only two different amino acids, highlighting that minor changes in the primary sequence can lead to substantial differences in antimicrobial activity. frontiersin.org Furthermore, while Brevinin-2MP shows broad activity, it is very weak against Pseudomonas aeruginosa ATCC 27853. frontiersin.org This differential efficacy underscores the importance of structure-activity relationship studies to optimize the therapeutic potential of these peptides.

In addition to their antibacterial properties, many Brevinin-2 family peptides exhibit antifungal activity. researchgate.net They have demonstrated inhibitory effects against pathogenic fungi such as Candida albicans. mdpi.commednexus.orgresearchgate.net For example, Brevinin-2 peptides from the pool frog and belly frog were found to be active against C. albicans. mdpi.com An analog of Brevinin-2-related peptide, [Lys4]B2RP, showed an increased potency against Candida albicans with a MIC of 6 μM. nih.gov This broad-spectrum activity, encompassing both bacteria and fungi, makes the Brevinin-2 family a versatile source of potential anti-infective agents.

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. tandfonline.com Some Brevinin-2 peptides have shown promise in inhibiting the formation of these biofilms. For example, Brevinin-GR23, a Brevinin-2 like peptide, demonstrated the ability to inhibit the initial attachment of S. aureus biofilm at its MIC concentration (16 μM). tandfonline.com It was also found to reduce the production of extracellular polysaccharides (EPS), a critical component of the biofilm matrix, in planktonic S. aureus. tandfonline.com Another peptide, tB2U-6K, a modified version of Brevinin-2GUb, also showed the capacity to inhibit biofilm growth. nih.gov This anti-biofilm activity represents a crucial advantage for the development of new therapeutics to combat chronic and persistent infections.

Antibacterial Spectrum

Immunomodulatory Effects and Host Defense Enhancement

Research into the immunomodulatory capabilities of the Brevinin-2 family has been significantly advanced by studies on the peptide Brevinin-2ISb. These studies utilize the nematode Caenorhabditis elegans as a model organism to investigate how these peptides interact with the host's innate immune system.

The DAF-2/DAF-16 signaling pathway in C. elegans is a conserved pathway analogous to the insulin/IGF-1 signaling pathway in humans, which plays a crucial role in regulating immunity, stress resistance, and lifespan. oncotarget.comnih.gov Activation of this pathway is a key mechanism for host defense.

Studies have demonstrated that Brevinin-2ISb enhances host immunity against Methicillin-resistant Staphylococcus aureus (MRSA) through this very pathway. mednexus.org The DAF-2 receptor's activity is modulated, which in turn regulates the downstream transcription factor DAF-16. oncotarget.com When the pathway is activated for an immune response, DAF-16 translocates to the nucleus, where it initiates the transcription of genes responsible for defense and stress resistance. oncotarget.comuniprot.org Experiments using C. elegans with mutations in the daf-16 gene showed that Brevinin-2ISb treatment did not confer the same level of protection against MRSA, confirming that a functional DAF-16 signaling cascade is essential for the peptide's immunomodulatory effects. mednexus.org This suggests that peptides in the Brevinin-2 family can actively bolster the host's innate immune response by directly engaging critical signaling pathways. mednexus.orgmdpi.com

A direct consequence of activating the DAF-2/DAF-16 pathway is the altered expression of specific immune-related genes. A key target gene in C. elegans is lys-7, which encodes a lysozyme-like protein with antibacterial properties. mednexus.orgmdpi.com

Treatment with Brevinin-2 family peptides, including Brevinin-2, Brevinin-2ISb, and Brevinin-2TSa, has been shown to significantly upregulate both the mRNA and protein levels of lys-7. mdpi.com In studies involving MRSA-infected C. elegans, treatment with Brevinin-2ISb induced robust and sustained expression of lys-7, which correlated with a reduction in host mortality. mednexus.org The expression of other immune genes, such as spp-1 (a saposin-like protein), was also induced by Brevinin-2ISb. mednexus.org This demonstrates a mechanism where the peptide does not just act as an external antimicrobial agent but also enhances the host's own defensive arsenal (B13267) by boosting the production of endogenous antimicrobial proteins. mednexus.orgmdpi.com

Table 1: Effect of Brevinin-2 Family Peptides on lys-7 Gene Expression in C. elegans

PeptideEffect on lys-7 mRNA ExpressionEffect on lys-7 Protein ExpressionReference
Brevinin-2ISb Sustained, high expression post-infectionIncreased protein levels observed mednexus.orgmdpi.com
Brevinin-2TSa Significant upregulationUpregulation observed mdpi.com
Brevinin-2-OA3 Significant upregulationUpregulation observed mdpi.com
Brevinin-2 UpregulationUpregulation observed mdpi.com

Beyond enhancing host defenses, certain Brevinin-2 peptides can directly interfere with the pathogen's ability to cause disease by suppressing its virulence factors. mednexus.org This anti-virulence strategy is a promising alternative to traditional antibiotics as it reduces the pathogen's harmfulness without creating strong selective pressure for resistance. inrae.frmednexus.org

In the case of Brevinin-2ISb, it has been shown to repress the expression of multiple virulence factor genes in MRSA at sub-inhibitory concentrations. mednexus.org This includes the downregulation of genes encoding for staphylococcal enterotoxins and other factors like Fibronectin-binding proteins A and B (FnbA, FnbB) and Toxic shock syndrome toxin (Tsst). mednexus.org This action effectively disarms the bacteria, reducing their pathogenicity and making them more susceptible to the host's immune clearance. mednexus.orgnih.gov

Table 2: Suppression of MRSA Virulence Factor Gene Expression by Brevinin-2ISb

Virulence Factor GeneFunctionEffect of Brevinin-2ISbReference
FnbA Adhesion to host cellsDown-regulated mednexus.org
FnbB Adhesion to host cellsDown-regulated mednexus.org
Tsst Superantigen toxinDown-regulated mednexus.org
Staphylococcal Enterotoxins (SEs) Toxin productionExpression suppressed mednexus.org

Anticancer Activity

The potential of antimicrobial peptides as anticancer agents is an area of growing interest. This is based on the observation that cancer cells often have altered membrane properties, such as a higher negative surface charge, which can be selectively targeted by cationic peptides. nih.gov While specific data on Brevinin-2HS2 is not available, the related peptide Brevinin-2R has been studied for its anticancer effects.

Brevinin-2R has been shown to kill cancer cells through a distinct mechanism that involves the lysosomal-mitochondrial death pathway, a process that does not fully depend on classical apoptosis. nih.gov This peptide induces cell death by first causing lysosomal membrane permeabilization (LMP). nih.gov This leads to the release of lysosomal enzymes into the cytosol, which in turn damages the mitochondria. nih.gov

The subsequent mitochondrial damage results in an increase in cellular reactive oxygen species (ROS) and a decrease in cellular ATP levels. nih.gov This cascade of events ultimately leads to cell death that can be modulated by the protein Bcl-2 but is notably insensitive to caspase inhibitors, distinguishing it from many standard apoptotic pathways. nih.gov In some cancer cell lines, Brevinin-2R and its derivatives have also been shown to induce apoptosis by activating caspase-3/7. researchgate.net

A crucial feature of a potential anticancer peptide is its ability to selectively target cancer cells while sparing normal, healthy cells. Brevinin-2R demonstrates this semi-selective toxicity. nih.gov For instance, it is significantly more toxic to Jurkat (T-cell leukemia) cells and MCF-7 (breast adenocarcinoma) cells than to normal peripheral blood mononuclear cells or human lung fibroblasts. nih.gov

This selectivity is attributed to the differences in cell membrane composition. Cancer cell membranes often have a higher surface density of negatively charged molecules, such as O-glycosylated mucins and phosphatidylserine, compared to the typically neutral outer leaflet of normal cells. nih.gov The positive charge of Brevinin-2R allows it to preferentially interact with and disrupt the negatively charged cancer cell membranes, leading to depolarization and cell death, while having a reduced effect on normal cells. nih.gov

Table 3: Cytotoxicity of Brevinin-2R on Cancer vs. Normal Cells

Cell LineCell TypeEffect of Brevinin-2RReference
MCF-7 Human Breast AdenocarcinomaHigh toxicity nih.govresearchgate.net
A549 Human Lung CarcinomaHigh toxicity nih.govresearchgate.net
Jurkat Human T-cell LeukemiaHigh toxicity nih.gov
Human Lung Fibroblasts Normal Connective TissueLow toxicity nih.gov
PBMCs Normal Blood CellsLow toxicity nih.gov

Molecular Mechanisms of Action

Membrane Permeabilization and Disruption Mechanisms

The principal mechanism of action for many antimicrobial peptides, including those in the Brevinin-2 family, is the permeabilization and disruption of the cell membrane. imrpress.commednexus.org This process is driven by the peptide's physicochemical properties, such as its positive charge and amphipathic nature, which facilitate its interaction with the negatively charged components of microbial membranes. imrpress.comnih.gov The disruption of the membrane leads to the outflow of cellular contents and ultimately cell death. mednexus.org

While specific studies detailing the exact pore formation model for Brevinin-2HS2 are not extensively available, the action of related α-helical antimicrobial peptides is generally described by several established models. researchgate.netnih.gov These peptides typically first accumulate on the membrane surface and, upon reaching a critical concentration, insert into the lipid bilayer to form pores. nih.gov The primary models proposed for this action are:

The Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a central hydrophilic pore. researchgate.netnih.gov The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the channel. researchgate.net

The Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. researchgate.net This model involves significant disruption of the bilayer's structure.

The Carpet-Like Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet" that disrupts the bilayer's curvature and integrity. researchgate.net At a certain concentration, this leads to the formation of transient holes or the complete dissolution of the membrane in a detergent-like manner, without the formation of stable, structured pores. imrpress.comresearchgate.net

The damage mechanism of Brevinin-2 family peptides is thought to involve membrane perforation, leading to the leakage of bacterial contents. mednexus.org

The initial and crucial step in the antimicrobial action of Brevinin-2HS2 is its interaction with the phospholipid bilayer of the target cell. researchgate.net Members of the Brevinin superfamily are cationic and amphipathic, characteristics that are prerequisites for their lytic activity. imrpress.comresearchgate.net

The process generally involves the following steps:

Electrostatic Attraction: The net positive charge of the peptide facilitates an initial electrostatic attraction to the anionic components commonly found in bacterial membranes, such as phosphatidylserine. nih.govnih.gov This attraction concentrates the peptide on the cell surface.

Hydrophobic Interaction: Following the initial binding, the hydrophobic regions of the peptide insert into the nonpolar, acyl chain region of the lipid bilayer. ill.eu

Structural Transition: Many frog skin AMPs, likely including Brevinin-2HS2, are unstructured in aqueous solution but adopt a more defined secondary structure, such as an amphipathic α-helix, upon interacting with the membrane. imrpress.comresearchgate.netscience.gov This structural change is critical for membrane disruption. researchgate.net The interaction of these α-helical structures with the anionic lipid bilayers is considered central to their antimicrobial properties. researchgate.net

Intracellular Target Interactions

While membrane disruption is a primary mode of action, there is growing acceptance that some antimicrobial peptides may also kill microbes by translocating across the membrane and interacting with intracellular targets. imrpress.com This can include the inhibition of critical cellular processes like DNA and protein synthesis. imrpress.com

Brevinin-2HS2 has been identified as a potential enzyme inhibitor. frontiersin.org Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, which can occur through several mechanisms. libretexts.orgwikipedia.org

Competitive Inhibition: An inhibitor structurally similar to the substrate competes for the enzyme's active site. libretexts.orgreddit.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and preventing the substrate from binding effectively. libretexts.orgreddit.comlabce.com

Uncompetitive Inhibition: The inhibitor binds only to the already formed enzyme-substrate complex, preventing the reaction from completing. reddit.comlabce.com

Irreversible Inhibition: The inhibitor forms a permanent covalent bond with the enzyme, permanently inactivating it. libretexts.orgwikipedia.org

Although Brevinin-2HS2 is noted for this potential, specific research detailing which enzymes it targets and the precise mechanism of inhibition is not widely documented in the available literature.

Another potential intracellular mechanism for antimicrobial peptides is the binding to nucleic acids (DNA and RNA), thereby interfering with replication, transcription, or translation. imrpress.comarrakistx.com Small molecules, including certain peptides, can interact with nucleic acids through various modes, such as intercalation between base pairs or binding to the minor groove of DNA. arrakistx.com Biohybrid peptides containing nucleobases have been specifically designed to enhance binding affinity to nucleic acids. mit.edu However, for the Brevinin-2 family, including Brevinin-2HS2, the primary mechanism of action is more commonly attributed to membrane permeabilization rather than direct interaction with nucleic acids. imrpress.commednexus.org

Specific Mechanisms in Immune Modulation

Beyond their direct antimicrobial effects, peptides of the Brevinin-2 family are increasingly recognized as important immune effector molecules. mdpi.com They can regulate host immune responses, providing a bridge between the innate and acquired immune systems. mdpi.com

Key findings on the immunomodulatory roles of the Brevinin-2 family include:

Regulation of Immune Pathways: Studies on peptides like Brevinin-2ISb have shown they can activate the DAF-2/DAF-16 innate immune pathway in the model organism C. elegans. mednexus.orgmdpi.com This activation enhances the host's resistance to pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgmdpi.com

Cytokine Regulation: Antimicrobial peptides can modulate the production of host cytokines, which are crucial signaling molecules in the immune system. mdpi.com For instance, some helminth-derived molecules, another class of immunomodulators, are known to induce regulatory cytokines like IL-10 and TGF-β, which can suppress inflammatory responses. frontiersin.orgmdpi.com Similarly, n-3 polyunsaturated fatty acids can inhibit pro-inflammatory mediators by modulating transcription factors like NF-κB and increasing anti-inflammatory IL-10. frontiersin.org While the specific cytokine profile induced by Brevinin-2HS2 is not detailed, the immunoregulatory activity is a noted characteristic of the Brevinin-2 family. researchgate.net

T-Cell and B-Cell Response: AMPs can influence the antigen-specific immune responses of B-cells and T-cells, thereby initiating acquired immunity. mdpi.com This highlights their role not just in immediate defense but also in the development of long-term immunological memory.

The table below summarizes research findings on the mechanisms of action for Brevinin-2 family peptides and related AMPs.

Mechanism Specific Action / Finding Peptide(s) Studied Reference(s)
Membrane Permeabilization Acts via membrane perforation, causing leakage of cellular contents.Brevinin-2 Family mednexus.org
Immune Modulation Upregulates the key antimicrobial gene lys-7 in the DAF-2/DAF-16 pathway in C. elegans.Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSa mdpi.com
Immune Modulation Considered important immune effector molecules that regulate the host immune defense system.Brevinin-2 Family mdpi.com
Enzyme Inhibition Classified as having enzyme inhibitor activity.Brevinin-2HS2 frontiersin.org
Intracellular Targeting May affect microbial viability by interacting with intracellular targets or disrupting key processes.General Antimicrobial Peptides imrpress.com

Signal Transduction Pathway Activation (e.g., DAF-2/DAF-16)

A critical signaling cascade implicated in the immunomodulatory effects of the Brevinin-2 peptide family is the DAF-2/DAF-16 pathway. mednexus.orgmdpi.com This pathway, analogous to the insulin/IGF-1 signaling pathway in higher vertebrates, is a key regulator of longevity, metabolism, and innate immunity in C. elegans. nih.govnih.gov The pathway is centered on the DAF-2 receptor and the DAF-16 transcription factor, a member of the Forkhead box O (FOXO) family. nih.govcapes.gov.br

Under normal conditions, the activation of the DAF-2 receptor negatively regulates DAF-16, primarily by preventing its localization to the nucleus. nih.gov However, studies on peptides from the Brevinin-2 family, such as Brevinin-2ISb, demonstrate that these molecules can activate the host's innate immune response by modulating this very pathway. mednexus.orgmdpi.com The evidence strongly suggests that a functional DAF-16 signaling cascade is essential for the protective effects of these peptides against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org In experiments using C. elegans with a mutated, non-functional daf-16 gene, the protective, life-span-extending effects of Brevinin-2ISb against MRSA infection were significantly diminished, highlighting the pathway's crucial role. mednexus.org Therefore, it is proposed that Brevinin-2 peptides enhance the host's defense capacity by activating the expression of antimicrobial genes that are downstream targets of the DAF-2/DAF-16 pathway. mednexus.org

Regulation of Gene Expression in Host Cells

The activation of the DAF-2/DAF-16 pathway by Brevinin-2 family peptides leads directly to the regulation of gene expression in the host's cells. mednexus.org This regulation is a cornerstone of the enhanced immune response observed in C. elegans. mednexus.orgbiomedres.us Gene expression is the process by which the information encoded in a gene is used to synthesize a functional protein. libretexts.org This process is tightly controlled by regulatory proteins, known as transcription factors, which bind to DNA and can either activate or repress the transcription of specific genes. libretexts.orgnih.gov

In the context of the Brevinin-2 family's action, DAF-16 acts as the key transcription factor. nih.gov Following pathway activation, DAF-16 moves into the nucleus and initiates the transcription of a suite of immune response genes. mednexus.orgnih.gov Studies on Brevinin-2ISb have identified several specific genes that are upregulated in C. elegans upon treatment with the peptide, both under normal conditions and during MRSA infection. mednexus.org This upregulation enhances the organism's ability to combat the pathogen. mednexus.org

Table 1: Host Immune Genes Regulated by Brevinin-2 Family Peptides in C. elegans This table summarizes the key immune response genes in C. elegans whose expression is induced by treatment with Brevinin-2 family peptides, as demonstrated in studies with Brevinin-2ISb. The induction of these genes is linked to the activation of the DAF-2/DAF-16 signaling pathway.

GeneEncoded Protein/FunctionRole in ImmunityReference
lys-7Lysozyme-like proteinExhibits antibacterial activity, likely by degrading bacterial cell walls. Its expression is strongly and consistently upregulated. mednexus.orgmdpi.com
spp-1Saposin-like proteinInvolved in antimicrobial defense, potentially by disrupting microbial membranes. mednexus.org
K08D8.5CUB-like domain-containing proteinPart of the innate immune response, with the CUB domain often being involved in protein-protein interactions or pathogen recognition. mednexus.org
C29F3.7CUB-like domain-containing proteinSimilar to K08D8.5, it is an immune-related gene whose expression is enhanced by the peptide, contributing to host defense. mednexus.org

The robust and sustained expression of these genes, particularly an antibacterial gene like lys-7, correlates with increased survival rates of the host organism when challenged with pathogenic bacteria. mednexus.org This demonstrates a sophisticated mechanism where the antimicrobial peptide does not only act directly on the pathogen but also bolsters the host's own defensive capabilities at the genetic level.

Structure Activity Relationship Sar Studies and Peptide Engineering

Impact of C-terminal "Rana-box" Truncation on Bioactivity

A defining feature of many brevinin peptides is the C-terminal "Rana-box," a disulfide-bridged heptapeptide (B1575542) cyclic motif. nih.gov Initially, this structure was thought to be essential for bioactivity. However, subsequent research has demonstrated that the Rana-box is not indispensable for antimicrobial action and is, in fact, a primary contributor to the hemolytic toxicity of these peptides. nih.govnih.govresearchgate.net

Studies on brevinin-2OS (B2OS), a peptide known for its potent hemolytic activity, revealed that removing the Rana-box to create the truncated analog B2OS(1-22)-NH₂ substantially reduced hemolysis while maintaining its antimicrobial effects. nih.govnih.govmdpi.com Similarly, for Brevinin-2GUb, removal of the C-terminal Rana-box domain was a key step in designing more effective analogs, with research indicating that this truncation can even enhance antimicrobial activity. nih.govqub.ac.uknih.gov This principle has been experimentally verified, establishing that the C-terminal Rana-box is a primary determinant of toxicity rather than a requirement for antimicrobial efficacy in the brevinin-2 scaffold. nih.govresearchgate.netmdpi.com This finding allows for a strategic decoupling of antimicrobial potency from host cell toxicity.

The table below summarizes the effect of Rana-box truncation on the bioactivity of Brevinin-2OS.

PeptideSequenceModificationAntimicrobial Activity (MIC, µM) vs. S. aureusHemolytic Activity (HC₅₀, µM)
B2OS GLLSSIGKILSAAGKAAKTVLSCKVAGGCParent Peptide810.44
B2OS(1-22)-NH₂ GLLSSIGKILSAAGKAAKTVLS-NH₂C-terminal Truncation2-32 (range)>118.1
Data compiled from multiple studies. nih.govresearchgate.netmdpi.com

Identification of Active Fragments (N-terminal region)

With the C-terminal Rana-box identified as a primary source of toxicity, research has confirmed that the antimicrobial activity resides predominantly in the N-terminal region of the peptide. nih.govmdpi.com For Brevinin-2GUb, studies have shown that the first 19 amino acids at the N-terminal end constitute the active fragment. nih.govnih.govmdpi.com This N-terminal domain is responsible for the crucial interactions with microbial membranes. nih.gov

Engineering efforts have therefore focused on using these truncated N-terminal sequences as a backbone for further modifications. mdpi.com By shortening the peptide to its active core, the synthetic and economic feasibility of producing these analogs as potential therapeutics is also improved. nih.govnih.gov The N-terminal region's importance is linked to its ability to form an amphipathic α-helical structure, which is critical for disrupting the phospholipid bilayer of bacterial membranes. nih.gov

Influence of Amino Acid Substitutions and Modifications

Cationicity is a key physicochemical property of AMPs, facilitating the initial electrostatic attraction to negatively charged bacterial membranes. nih.govmdpi.com Increasing the net positive charge of brevinin-2 analogs has been shown to be a successful strategy for enhancing antimicrobial potency. In one study, the substitution of the negatively charged aspartic acid at position 4 with a cationic lysine (B10760008) (Asp⁴→Lys) in Brevinin-2 related peptide (B2RP) resulted in a fourfold increase in potency against Escherichia coli and twofold increases against Staphylococcus aureus and Candida albicans without significantly altering its low hemolytic activity. nih.gov This modification enhances the peptide's ability to bind to and disrupt microbial membranes. nih.govmdpi.com However, there is an optimal range for this effect, as excessive charge can sometimes lead to steric hindrance or repulsion, with little additional benefit to the secondary structure or activity. nih.gov

The table below illustrates the impact of increasing cationic charge on the antimicrobial activity of Brevinin-2 related peptide (B2RP).

PeptideModificationNet ChargeMIC vs. E. coli (µM)MIC vs. S. aureus (µM)LC₅₀ vs. Human RBCs (µM)
B2RP Parent Peptide+3252595
[Lys⁴]B2RP Asp⁴→Lys+5612.595
Data sourced from a study on B2RP analogs. nih.gov

The balance between hydrophobicity and amphipathicity is critical for the function and selectivity of brevinin-2 peptides. Hydrophobicity drives the insertion of the peptide into the lipid core of the bacterial membrane, while amphipathicity, the spatial separation of hydrophobic and hydrophilic residues in the α-helical structure, facilitates membrane disruption. nih.govnih.gov

However, increasing hydrophobicity can be a double-edged sword. While it can enhance antimicrobial action, excessive hydrophobicity often leads to a significant increase in hemolytic activity and toxicity toward host cells. nih.govresearchgate.net For instance, substitutions in B2RP designed to increase both amphipathicity and hydrophobicity (Lys¹⁶→Leu and Lys¹⁶→Ala) increased hemolytic activity approximately fivefold without a corresponding increase in antimicrobial potency. nih.gov An optimal hydrophobicity window exists where antimicrobial activity is high, but beyond this window, efficacy can decrease due to peptide self-aggregation, which hinders its ability to reach the target membrane. researchgate.netresearchgate.net Therefore, peptide engineering aims to fine-tune this balance to maximize bacterial cell selectivity. researchgate.net

The replacement of specific amino acids is a precise tool for modulating bioactivity. For example, reducing hydrophobicity by substituting Phenylalanine (Phe) with Leucine (Leu) has been shown to lower the toxicity of brevinin-2 peptides against red blood cells. mdpi.com

Another strategic replacement involves the use of D-amino acids. The substitution of L-leucine with D-leucine at the N-terminus of a truncated brevinin-2OS analog ([D-Leu²]B2OS(1-22)-NH₂) resulted in a peptide with a more than tenfold improvement in its hemolytic profile (HC₅₀ of 118.1 µM) compared to the parent peptide (HC₅₀ of 10.44 µM). nih.govnih.govmdpi.com This modification not only maintained potent antimicrobial activity but also led to faster bactericidal kinetics and enhanced membrane permeabilization, ultimately improving the therapeutic index by over 22-fold against Gram-positive bacteria. nih.govmdpi.com

Rational Design of Analogs with Enhanced Specificity and Potency

The culmination of SAR studies is the rational design of novel peptide analogs with superior therapeutic properties. A highly effective dual-modification strategy involves C-terminal truncation combined with N-terminal amino acid substitution. nih.govnih.govmdpi.com This approach successfully transforms a highly hemolytic parent peptide like B2OS into an engineered analog such as [D-Leu²]B2OS(1-22)-NH₂, which demonstrates a superior balance of safety and efficacy. nih.govnih.govqub.ac.uk

Such rationally designed analogs exhibit several key advantages:

Enhanced Potency: Optimized charge and hydrophobicity lead to lower minimum inhibitory concentrations (MICs) against a broad spectrum of bacteria, including multidrug-resistant strains. nih.govnih.gov

Reduced Toxicity: Removal of the Rana-box and fine-tuning of hydrophobicity drastically reduce hemolytic and cytotoxic effects on mammalian cells. nih.govmdpi.com

Improved Therapeutic Index: The ratio of toxicity to activity is significantly improved, making the engineered peptides promising lead compounds for further development. nih.govnih.gov

Through these targeted modifications, brevinin-2 peptides that were once limited by toxicity are being successfully re-engineered into viable candidates for addressing the growing threat of antimicrobial resistance. mdpi.comqub.ac.uk

Comparative Analysis with Other Brevinin Family Members and Amps

Sequence Homology and Divergence within Brevinin-2 Subfamilies

The Brevinin-2 family of peptides is characterized by considerable sequence variation, both between different species (interspecific) and within the same species (intraspecific). mdpi.com Despite this diversity, members of the Brevinin-2 family, including Brevinin-2HS2, typically share a conserved architectural feature: a C-terminal "Rana box" motif. This is a disulfide-bridged cyclic heptapeptide (B1575542) structure. researchgate.netfrontiersin.org However, outside of this region, sequence similarity can be low. researchgate.netsemanticscholar.org

Analysis of amino acid sequences shows that the Brevinin-2 family has a few conserved residues, notably Lys15, Cys27, Lys28, and Cys33, which are critical for their structure. mdpi.commednexus.org The primary structure of Brevinin-2 peptides is otherwise poorly conserved. nih.gov This variability is a hallmark of the family and gives rise to a wide array of peptides with distinct properties. nih.gov For instance, some Brevinin-2 peptides are categorized into subfamilies based on structural characteristics such as sequence length or the amino acid composition within the C-terminal loop. nih.gov

Table 1: Sequence Alignment of Selected Brevinin-2 Peptides

Peptide Name Organism Sequence Length
Brevinin-2HS2 Odorrana hainanensis GLLSSIGKILGNVAKGLLSKAFCKITKQC 29
Brevinin-2 Rana brevipoda porsa GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC 33
Brevinin-2R Rana ridibunda KLKNFAKGVAQSLLNKASCKLSGQC 25
Brevinin-2ISb In-silico derived GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC 33
Brevinin-2MP Microhyla pulchra GVITDTLKGVAKTVAAELLRKAHCKLTNSC 30

Note: This table presents a selection of Brevinin-2 peptides to illustrate sequence diversity. The sequences are aligned to highlight similarities and differences.

Comparison of Biological Activity Profiles

The structural divergence observed within the brevinin families and between brevinins and other AMPs like temporins directly translates to varied biological activity profiles.

Brevinin-1 vs. Brevinin-2: A key distinction between the Brevinin-1 and Brevinin-2 families lies in their hemolytic activity. Generally, Brevinin-2 peptides exhibit lower hemolytic activity (the ability to rupture red blood cells) compared to their Brevinin-1 counterparts, making them potentially more suitable for therapeutic applications. mdpi.comfrontiersin.orgresearchgate.net Both families, however, demonstrate broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, Brevinin-1HN1, from the same frog as Brevinin-2HS2, shows potent activity against Staphylococcus aureus. nih.gov Strategic amino acid substitutions in Brevinin-1 peptides have been shown to enhance activity against certain bacteria while reducing hemolytic effects. researchgate.net

Temporins vs. Brevinins: Temporins are another family of amphibian AMPs, but they are typically shorter than brevinins. researchgate.net While both families can possess broad-spectrum antimicrobial activity, temporins are often noted for their potent activity against Gram-positive bacteria. nih.govconicet.gov.ar Some temporins also show activity against Gram-negative bacteria and fungi. nih.gov In a direct comparison from the skin secretions of O. hainanensis, the Brevinin-1 peptides (Brevinin-1HN1 and Brevinin-1V) displayed stronger antimicrobial activities than the temporins (temporin-HN1 and temporin-HN2). nih.gov

The biological activity of Brevinin-2HS2 and its relatives is largely attributed to their ability to interact with and disrupt microbial cell membranes, a mechanism common to many AMPs. nih.gov The amphipathic α-helical structure that brevinins adopt in a membrane-like environment is crucial for this function. nih.gov

Table 2: Comparative Biological Activities of Selected AMPs

Peptide Primary Target(s) Hemolytic Activity Reference(s)
Brevinin-2 Family
Brevinin-2HS2 Gram-positive & Gram-negative bacteria, Fungi Not specified nih.gov
Brevinin-2R Gram-positive & Gram-negative bacteria, Fungi Low nih.govtums.ac.ir
Brevinin-2ISb Methicillin-resistant S. aureus (MRSA) Very Low mednexus.orgresearchgate.net
Brevinin-1 Family
Brevinin-1 Gram-positive & Gram-negative bacteria, Fungi High frontiersin.org
Brevinin-1HN1 Staphylococcus aureus, Rhodococcus rhodochrous Not specified nih.gov
Temporin Family
Temporin-HN1 Gram-positive & Gram-negative bacteria, Fungi Not specified nih.gov
Temporin-HN2 Gram-positive & Gram-negative bacteria, Fungi Not specified nih.gov

Evolutionary Relationships and Phylogenetic Implications of Brevinin Peptides

The diversity of brevinin peptides is a product of evolutionary pressures, reflecting an arms race between the host amphibian and pathogenic microorganisms. Phylogenetic analysis based on the precursor cDNA sequences of these peptides helps to unravel their evolutionary history. mdpi.com

The genes encoding brevinin peptides show evidence of both inter-specific and intra-specific divergence. mdpi.com Phylogenetic trees constructed from the sequences of the acidic propiece and mature peptide regions reveal distinct clades corresponding to different AMP families. mdpi.com For example, phylogenetic analysis of AMPs from three anuran species showed that a brevinin-2N gene diverged to become brevinin-2AM in a different species. mdpi.com

The presence of multiple brevinin paralogs within a single species, such as the identification of Brevinin-2HS1, -2HS2, and -2HS3 in H. schmackeri (now Odorrana schmackeri), suggests that gene duplication events followed by rapid diversification have played a crucial role in generating the vast repertoire of these defense molecules. nih.gov This evolutionary strategy allows for the generation of a wide array of peptides, increasing the chances of having an effective defense against a broad and evolving spectrum of pathogens. The study of these evolutionary relationships provides a framework for understanding the functional diversification of these important defense peptides. mednexus.org

Methodological Approaches in Brevinin 2hs2 Research

Peptidomics and Proteomics for Identification and Characterization

Peptidomics and proteomics are powerful high-throughput techniques used for the large-scale study of peptides and proteins. In the context of Brevinin-2HS2, these approaches are fundamental for its initial discovery and characterization from natural sources, such as the skin secretions of amphibians.

The process begins with the collection of the amphibian skin secretion, which contains a complex mixture of biologically active molecules. This crude secretion undergoes a multi-step separation process, most commonly involving reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the individual peptides based on their hydrophobicity, yielding purified fractions.

Molecular Biology Techniques

Once a novel peptide is identified, molecular biology techniques are employed to clone the gene encoding the peptide. This provides a renewable source for producing the peptide for further study and allows for analysis of its genetic regulation.

cDNA Library Construction and Screening

To isolate the gene encoding Brevinin-2HS2, a complementary DNA (cDNA) library is constructed from the messenger RNA (mRNA) extracted from the frog's skin. kvmwai.edu.inspringernature.com A cDNA library represents only the genes that are actively being expressed (transcribed into mRNA) in that specific tissue at a particular time. kvmwai.edu.in

The construction process involves the following key steps:

mRNA Isolation : Total RNA is extracted from the frog skin tissue, and the mRNA is purified, often by using oligo(dT) primers that bind to the poly(A) tails characteristic of eukaryotic mRNAs. kvmwai.edu.in

First-Strand Synthesis : The enzyme reverse transcriptase is used to synthesize a single-stranded cDNA molecule complementary to the mRNA template. thermofisher.comyoutube.com

Second-Strand Synthesis : A second DNA strand is synthesized to create a double-stranded cDNA molecule. youtube.com

Cloning : This double-stranded cDNA is then inserted into a cloning vector (e.g., a plasmid) to create a recombinant DNA molecule. kvmwai.edu.inyoutube.com

Transformation : The collection of these recombinant vectors, each containing a different cDNA fragment, is introduced into host bacteria, with each bacterium housing a single clone. This collection of clones constitutes the cDNA library. kvmwai.edu.in

This library is then screened to identify the specific clone containing the Brevinin-2HS2 gene. Screening can be performed using a DNA probe designed based on the amino acid sequence of the peptide obtained from peptidomic analysis.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to amplify a specific segment of RNA. In Brevinin-2HS2 research, it is a crucial tool for cloning the peptide's coding sequence directly from mRNA. mdpi.com The process starts with the reverse transcription of mRNA into cDNA, which then serves as a template for PCR amplification. mdpi.com Specific primers, designed based on conserved regions of related brevinin peptides or from sequence information, are used to selectively amplify the Brevinin-2HS2 gene. The amplified PCR product can then be sequenced to confirm its identity and cloned for further studies. researchgate.net

Gene Expression Analysis (e.g., Real-time qPCR)

Real-time quantitative PCR (qPCR), also known as RT-qPCR, is a powerful technique for measuring the amount of a specific transcript in a biological sample. nih.govresearchgate.netnih.gov This method is used to analyze the expression levels of the Brevinin-2HS2 gene. The process involves reverse transcribing the RNA into cDNA, followed by PCR amplification in the presence of a fluorescent dye that binds to double-stranded DNA. springernature.com As the PCR reaction progresses, the accumulation of the amplified product is monitored in real-time by measuring the increase in fluorescence. This allows for the precise quantification of the initial amount of mRNA in the sample. nih.govresearchgate.net This technique can be used to study how the expression of the Brevinin-2HS2 gene changes in response to various stimuli, such as injury or infection.

Biophysical Techniques for Structural Analysis

Understanding the three-dimensional structure of Brevinin-2HS2 is essential for elucidating its mechanism of action. Biophysical techniques provide detailed information about the peptide's conformation, particularly in different environments.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a widely used method for rapidly assessing the secondary structure of proteins and peptides in solution. wisc.edunih.govinstruct-eric.org The technique measures the differential absorption of left- and right-circularly polarized light. instruct-eric.org Brevinin peptides, including Brevinin-2HS2, typically adopt an α-helical conformation in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE). nih.gov CD spectra can confirm the presence and estimate the percentage of α-helical, β-sheet, or random coil structures. nih.gov This is crucial for understanding how the peptide interacts with bacterial membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique that can determine the high-resolution, three-dimensional structure of peptides in solution. wisc.edunih.gov While more time-consuming than CD, NMR provides detailed information on the position of each atom within the peptide. wisc.edunih.gov For peptides like Brevinin-2HS2, NMR studies can reveal the precise folding of the polypeptide chain, the amphipathic nature of the α-helix, and the structure of the conserved C-terminal "Rana box" disulfide bridge, which is a characteristic feature of many brevinin peptides. researchgate.net

In Vitro Antimicrobial Assays

To determine the biological activity of Brevinin-2HS2, a series of in vitro antimicrobial assays are conducted. The primary goal of these assays is to determine the peptide's potency against a range of microorganisms.

The most common method used is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after an overnight incubation. This is typically determined using a broth microdilution method. In this assay, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in a 96-well plate, and a standardized suspension of the target microorganism is added to each well. The plates are then incubated, and the MIC is read as the lowest concentration where no turbidity (growth) is observed.

The antimicrobial spectrum of brevinin-2 related peptides has been tested against various pathogens. For instance, Brevinin-2 related peptide (B2RP) has shown potent activity against multidrug-resistant Acinetobacter baumannii. nih.gov

OrganismPeptideMIC (μM)Reference
Escherichia coliB2RP25 nih.gov
Escherichia coli[Lys4]B2RP6 nih.gov
Staphylococcus aureusB2RP25 nih.gov
Staphylococcus aureus[Lys4]B2RP12.5 nih.gov
Staphylococcus aureusBrevinin-2GHk2.76 nih.gov
Candida albicansB2RP12.5 nih.gov
Candida albicans[Lys4]B2RP6 nih.gov
Acinetobacter baumannii (multidrug-resistant)B2RP3-6 nih.gov
Acinetobacter baumannii (multidrug-resistant)[Lys4]B2RP1.5-3 nih.gov

Broth Microdilution Methods (Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

A fundamental technique in antimicrobial research is the broth microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com

This method involves preparing a series of twofold dilutions of the peptide in a liquid growth medium in a 96-well microtiter plate. youtube.com A standardized suspension of the target microorganism is then added to each well. youtube.com Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. youtube.com The lowest concentration of the peptide that shows no visible growth is recorded as the MIC. youtube.com To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. After further incubation, the concentration of the peptide that results in no colony formation is identified as the MBC. bmglabtech.com

Research on Brevinin-2 peptides has extensively utilized this method to quantify their activity against a broad spectrum of pathogens. For instance, the MIC and MBC of a Brevinin-2 peptide, B2OS, were determined against several microorganisms, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Table 1: MIC and MBC of Brevinin-2OS (B2OS) Against Various Microorganisms

MicroorganismMIC (µM)MBC (µM)
S. aureus (NCTC 10788)8-
MRSA (NCTC 12493)--
E. faecalis (NCTC 12697)8-
E. coli (ATCC 8379)16-64-
K. pneumoniae (ATCC 43816)16-64-
P. aeruginosa (ATCC 9027)16-64-

Data sourced from a study on B2OS and its analogues. nih.gov Note: Specific MBC values were not provided in the source for all organisms.

Killing Kinetics Assays

Killing kinetics assays, also known as time-kill assays, are performed to assess the rate at which an antimicrobial agent kills a specific microorganism. This assay provides valuable information on the bactericidal or bacteriostatic nature of the compound over time. The experiment involves exposing a standardized bacterial suspension to the peptide at various concentrations (e.g., 1x MIC, 2x MIC) and incubating the mixture. mdpi.com At specific time intervals, aliquots are withdrawn, serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). qub.ac.uk

Studies on Brevinin-2 peptides and their derivatives have demonstrated their rapid bactericidal effects. For example, a time-killing assay for the Brevinin-2 peptide B2OS and its analogues against S. aureus, E. coli, and MRSA showed a concentration-dependent killing effect. nih.gov One of its analogues, at a concentration of 1x MIC, caused a significant reduction in S. aureus cell counts within 20 minutes, with no viable bacteria remaining after 90 minutes of incubation. nih.gov At a concentration of 2x MIC, complete eradication of the bacteria was observed within 120 minutes for all tested peptides. mdpi.com

Biofilm Inhibition Assays

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. Assays to determine the ability of a compound to inhibit biofilm formation or eradicate established biofilms are therefore critical. The minimum biofilm inhibitory concentration (MBIC) is the lowest concentration of an agent that prevents biofilm formation, while the minimum biofilm eradication concentration (MBEC) is the lowest concentration required to kill the cells within a pre-formed biofilm.

These assays typically involve growing bacteria in microtiter plates in the presence of varying concentrations of the peptide. To assess biofilm inhibition, the peptide is added at the same time as the bacterial inoculum. For biofilm eradication, the peptide is added to wells containing pre-formed biofilms. After incubation, the planktonic (free-floating) cells are removed, and the remaining biofilm is quantified, often using a crystal violet staining method. researchgate.net

Research on Brevinin-2 peptides has demonstrated their potential as anti-biofilm agents. For instance, Brevinin-2GUb was shown to inhibit the formation of S. aureus, MRSA, and E. coli biofilms at relatively high concentrations. nih.gov Analogs of another Brevinin-2 peptide, B2OS, were found to inhibit biofilm formation of S. aureus and MRSA at concentrations eight-fold lower than the parent peptide. nih.gov Furthermore, a novel Brevinin-2 peptide, Brevinin2 HYba5, was able to inhibit biofilm formation of S. aureus and E. faecalis both individually and in a polymicrobial biofilm. researchgate.netnih.gov

Cellular and Organismal Models for Host-Pathogen Interaction Studies

To understand the complex interplay between Brevinin-2HS2, pathogens, and host organisms, various cellular and whole-organism models are employed. These models provide insights into the peptide's antimicrobial efficacy in a more biologically relevant context and can reveal its effects on host immune responses.

Bacterial and Fungal Culture Systems

Standardized bacterial and fungal culture systems are the foundation for in vitro studies of antimicrobial peptides. These systems involve growing pure cultures of microorganisms in controlled laboratory conditions to assess the direct antimicrobial activity of peptides like Brevinin-2HS2. A wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, have been used in research on the Brevinin-2 family.

Commonly used bacterial species include Staphylococcus aureus (including MRSA), Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govnih.gov Fungal species such as Candida albicans are also utilized to determine the antifungal spectrum of these peptides. nih.govnih.gov These culture systems are essential for initial screening and for conducting the broth microdilution and killing kinetics assays described previously.

Caenorhabditis elegans Infection Model for Immune Response Studies

The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and the efficacy of antimicrobial compounds. This simple organism has an innate immune system with some pathways that are conserved in mammals, making it a valuable tool for preliminary immune response studies. researchgate.net

In the context of Brevinin-2 research, C. elegans has been used to establish an infection model with MRSA. fao.orgmdpi.com Researchers have investigated the ability of Brevinin-2 peptides to prolong the lifespan of infected worms. mdpi.com Studies have shown that certain Brevinin-2 peptides can significantly improve the survival rate of MRSA-infected C. elegans. mdpi.com Furthermore, this model has been used to explore the effects of these peptides on the host's innate immune pathways, such as the DAF-2/DAF-16 signaling pathway, which is involved in regulating the expression of immune factors. fao.orgmdpi.commednexus.org Treatment with Brevinin-2ISb, for example, was found to activate the expression of antimicrobial genes in C. elegans, thereby enhancing its resistance to MRSA. mednexus.org

Mammalian Cell Culture Models for Anti-cancer Activity Assessment

In addition to their antimicrobial properties, some Brevinin-2 peptides have demonstrated cytotoxic activity against cancer cells. Mammalian cell culture models are indispensable for evaluating this anticancer potential. These in vitro systems involve growing established cancer cell lines and exposing them to various concentrations of the peptide to assess its effect on cell viability and proliferation.

A variety of human cancer cell lines have been used in these studies, including those from non-small-cell lung cancer (H838), prostate carcinoma (PC-3), breast cancer (MCF-7), and colorectal carcinoma (HCT116). nih.gov The peptide Brevinin-2R has been shown to kill several tumor cell lines, including Jurkat, BJAB, MCF-7, L929, and A549, at low concentrations. nih.gov These studies are crucial for identifying lead compounds with potential for development as novel cancer therapeutics.

Peptide Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis - SPPS)

The primary method for the chemical synthesis of Brevinin-2 peptides, including analogues and related family members, is Solid-Phase Peptide Synthesis (SPPS). While specific literature detailing the synthesis of Brevinin-2HS2 is not available, the established protocols for other Brevinin-2 peptides, such as Brevinin-2R, provide a representative methodological framework. The most prevalent strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

The SPPS process for a Brevinin-2 peptide is a cyclical process that occurs on an insoluble polymer resin. The synthesis begins from the C-terminus of the peptide, with the first amino acid being anchored to the resin. Each subsequent amino acid is then added in a stepwise fashion. A typical synthesis cycle involves two main steps: the deprotection of the N-terminal Fmoc group to expose a free amine, and the coupling of the next Fmoc-protected amino acid.

The deprotection step is commonly achieved using a solution of piperidine in a solvent like dimethylformamide (DMF). Following deprotection, the resin is thoroughly washed to remove excess reagents. The coupling step involves the activation of the carboxylic acid group of the incoming amino acid. This is facilitated by coupling reagents, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), in the presence of a base like N,N-diisopropylethylamine (DIPEA). The completion of the coupling reaction is often monitored by a qualitative assessment like the Kaiser test.

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the Brevinin-2HS2 sequence. The choice of solid support is crucial; resins such as 2-chlorotrityl chloride (2-cltritylcl) resin or Rink amide MBHA resin are frequently used, the latter being employed when a C-terminal amide is desired. Side-chain protecting groups are used for amino acids with reactive side chains to prevent unwanted side reactions.

Once the entire peptide chain has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically accomplished by treating the peptide-resin with a strong acid cocktail, often containing trifluoroacetic acid (TFA) as the primary component, along with scavengers like thioanisole and ethanedithiol to prevent side reactions.

Following cleavage, the crude peptide is precipitated, washed, and then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). The final purified peptide is then characterized to confirm its identity and purity, for instance, by mass spectrometry. For Brevinin-2 peptides that contain a disulfide bridge, an additional step of oxidation is required after purification to form the cyclic "Rana box" structure. This is often achieved by stirring the peptide in a dilute aqueous buffer, sometimes with the aid of an oxidizing agent like dimethyl sulfoxide (DMSO).

Step Typical Reagents and Solvents Purpose
Resin Loading 2-chlorotrityl chloride resin, Fmoc-amino acid, DIPEA, DCM, DMFAnchoring the first C-terminal amino acid to the solid support.
Fmoc Deprotection 20% Piperidine in DMFRemoval of the temporary N-terminal Fmoc protecting group.
Amino Acid Coupling Fmoc-amino acid, HBTU or TBTU, DIPEA, DMFFormation of the peptide bond with the next amino acid in the sequence.
Cleavage and Deprotection Trifluoroacetic acid (TFA), Thioanisole, EthanedithiolRelease of the synthesized peptide from the resin and removal of side-chain protecting groups.
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Isolation of the desired peptide from impurities.
Disulfide Bridge Formation Dimethyl sulfoxide (DMSO) in aqueous bufferOxidation of cysteine residues to form the characteristic "Rana box" loop.

Future Research Directions and Translational Potential Academic Perspective

Elucidation of Detailed Molecular Targets in Eukaryotic Cells

While the primary antimicrobial mechanism of many AMPs involves membrane disruption, the precise molecular interactions with eukaryotic cells, including cancer cells, remain an area of active investigation. Future research will likely focus on moving beyond the general understanding of membrane perturbation to identify specific molecular targets. For instance, some brevinins are known to interact preferentially with the negatively charged outer membranes of cancer cells due to a higher presence of O-glycosylated mucins and phosphatidylserine. nih.gov However, the specific receptors or lipid domains involved are not fully characterized.

Advanced techniques such as photo-affinity labeling and sophisticated mass spectrometry can be employed to identify binding partners of Brevinin-2HS2 within eukaryotic cell membranes and cytoplasm. Understanding these interactions is crucial, as some AMPs have been shown to induce cell death through mechanisms other than simple membrane lysis, such as triggering lysosomal damage and subsequent leakage of cathepsins into the cytosol, a process that involves autophagy. nih.gov Pinpointing these specific molecular pathways will be essential for developing more targeted and effective therapies. Bacterial effectors are known to be injected into the host eukaryotic cytoplasm, by specific injection systems to bypass the extracellular milieu and the membrane barrier. frontiersin.org

Advanced Peptide Engineering for Optimized Activity Profiles

The native structure of Brevinin-2HS2 provides a scaffold that can be systematically modified to enhance its therapeutic properties. Peptide engineering offers a pathway to optimize its activity, selectivity, and stability. Future research will likely involve the creation of Brevinin-2HS2 analogs with tailored characteristics. nih.gov

Strategies for Peptide Engineering:

Amino Acid Substitution: Replacing specific amino acid residues can modulate the peptide's hydrophobicity, cationicity, and amphipathicity. For example, substituting certain residues can increase the net positive charge, potentially enhancing its affinity for negatively charged bacterial or cancer cell membranes while minimizing hemolytic activity. nih.gov

Truncation and Hybridization: Studies on other brevinins have shown that removing the "Rana box" domain at the C-terminus can sometimes enhance antimicrobial activity. nih.gov Creating truncated versions of Brevinin-2HS2 or hybrid peptides that combine its active domains with those of other AMPs could lead to novel molecules with superior activity profiles.

Chemical Modifications: Incorporating non-natural amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation, a significant hurdle for the in vivo application of peptides. researchgate.net

Table 1: Examples of Peptide Engineering Strategies for Antimicrobial Peptides

Modification Strategy Desired Outcome Example from Related Peptides
Lysine (B10760008) Substitution Increased cationicity and antimicrobial potency. nih.gov Substitution of Asp(4) to Lys in a Brevinin-2 related peptide resulted in a fourfold increase in potency against E. coli. nih.gov
C-terminal Truncation Enhanced antimicrobial activity. nih.gov Removal of the Rana box domain in Brevinin-2GUb analogues. nih.gov
Diastereomer Design Reduced cytotoxicity and improved half-life. researchgate.net Designing analogs with D-amino acids to decrease degradation. researchgate.net

Exploration of Novel Biological Activities

The functional repertoire of Brevinin-2HS2 may extend beyond its established antimicrobial properties. frontiersin.orgkarishmakaushiklab.com A growing body of evidence suggests that many AMPs possess a range of other biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. nih.govfrontiersin.org

Future research should systematically screen Brevinin-2HS2 for such activities. For instance, some brevinins have demonstrated the ability to modulate the release of pro-inflammatory and anti-inflammatory cytokines from immune cells. nih.gov Investigating whether Brevinin-2HS2 can influence inflammatory pathways, such as those involving TNF-α, interleukins, and nitric oxide, could open up new therapeutic avenues. scienceopen.commdpi.com

Furthermore, the anticancer potential of brevinins is a particularly promising area. nih.govnih.gov Brevinin-2R, for example, has been shown to kill various tumor cells at low concentrations, potentially through mechanisms that involve lysosomal-mitochondrial death pathways. nih.gov Comprehensive studies are needed to evaluate the anticancer efficacy of Brevinin-2HS2 against a broad panel of cancer cell lines and to elucidate its precise mechanism of action. mdpi.comnih.gov

Development of High-Throughput Screening Methodologies

To accelerate the discovery and optimization of peptides like Brevinin-2HS2, the development of robust high-throughput screening (HTS) methodologies is essential. creative-biolabs.com These methods allow for the rapid evaluation of large libraries of peptide analogs for desired biological activities. genscript.com

Examples of HTS Platforms:

Peptide Microarrays: High-density peptide microarrays can be used to screen thousands of synthetic peptides for their ability to bind to specific targets, such as microbial cell surfaces. acs.org

Luminescence-Based Assays: These assays utilize engineered bacterial strains that produce light, with the intensity of light being proportional to bacterial viability. This allows for rapid and sensitive measurement of antimicrobial activity in a high-throughput format. nih.gov

Computational Screening: In silico approaches and machine learning algorithms are increasingly used to predict the antimicrobial potential, toxicity, and stability of peptide sequences, enabling the pre-screening of vast virtual libraries before synthesis. asm.orgresearchgate.net

These screening platforms can be adapted to not only assess antimicrobial potency but also to evaluate other activities such as cytotoxicity against human cells, hemolytic activity, and anti-inflammatory effects, thereby facilitating the identification of lead candidates with optimal therapeutic profiles. mdpi.com

Integration with Nanotechnology for Targeted Delivery in Research Models

A significant challenge in translating AMPs into clinical use is their potential for systemic toxicity and low bioavailability. scienceopen.com Nanotechnology offers promising solutions to overcome these limitations by enabling targeted delivery and protecting the peptide from degradation. frontiersin.orgnih.govmdpi.com

Future research should explore the integration of Brevinin-2HS2 with various nanocarriers to enhance its efficacy in research models. frontiersin.org

Table 2: Nanocarrier Systems for Antimicrobial Peptide Delivery

Nanocarrier Type Description Potential Advantages for Brevinin-2HS2
Liposomes Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic molecules. scienceopen.com Can protect Brevinin-2HS2 from proteolysis and facilitate its delivery to infection sites. scienceopen.com
Polymeric Nanoparticles Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)). mdpi.com Offer controlled release of the peptide, reduced cytotoxicity, and the possibility of surface functionalization for targeted delivery. mdpi.com
Metallic Nanoparticles Gold or silver nanoparticles can be functionalized with peptides. nih.govfrontiersin.org May provide synergistic antimicrobial effects and can be used for biomedical imaging applications. nih.govfrontiersin.org

By encapsulating or conjugating Brevinin-2HS2 with these nanosystems, researchers can improve its pharmacokinetic profile, increase its accumulation at target sites (e.g., tumors or sites of infection), and minimize off-target effects. scienceopen.com This approach is crucial for advancing the preclinical evaluation of Brevinin-2HS2.

Addressing Challenges in Large-Scale Production and Stability for Research Applications

For extensive preclinical research and potential future clinical development, a reliable and cost-effective supply of Brevinin-2HS2 is necessary. While chemical synthesis is suitable for producing small quantities of peptides for initial studies, it can be expensive and inefficient for large-scale production. kaust.edu.safrontiersin.org

Recombinant production in heterologous expression systems presents a more scalable and economical alternative. remedypublications.comnih.gov

Key Challenges and Research Directions:

Expression Systems: Research is ongoing to optimize expression systems, such as E. coli or yeast (Pichia pastoris), for the high-yield production of AMPs. frontiersin.orgresearchgate.net This often involves expressing the AMP as a fusion protein to prevent its toxicity to the host cell and protect it from proteolytic degradation. researchgate.net

Purification and Stability: Developing efficient purification protocols is critical to obtaining highly pure peptide for research. kaust.edu.sa Furthermore, strategies to enhance the stability of Brevinin-2HS2, both during production and in physiological conditions, need to be explored. This includes formulation studies and chemical modifications to improve its shelf-life and in vivo stability.

Plant-Based Production: An emerging area of research is the use of plant systems, like Nicotiana benthamiana, as bio-factories for the large-scale production of AMPs, which could significantly reduce production costs. kaust.edu.sa

Addressing these production and stability challenges is fundamental to ensuring that sufficient quantities of high-quality Brevinin-2HS2 are available for the comprehensive academic research required to unlock its full translational potential. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the antimicrobial activity of Brevinin-2HS2?

  • Methodological Answer : Standardized assays such as broth microdilution (MIC/MBC determination) and time-kill kinetics are essential. Ensure adherence to CLSI guidelines for reproducibility. Include controls for solvent effects (e.g., DMSO) and validate results across multiple bacterial strains (Gram-positive vs. Gram-negative). Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates .

Q. How can researchers verify the structural integrity of Brevinin-2HS2 in solution under varying pH conditions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy is critical for assessing secondary structure (α-helix, β-sheet). Pair with dynamic light scattering (DLS) to monitor aggregation. Perform experiments in buffers mimicking physiological pH (e.g., 5.0–7.4) and include thermal denaturation studies to evaluate stability .

Q. What are the best practices for designing cytotoxicity assays to evaluate Brevinin-2HS2’s therapeutic window?

  • Methodological Answer : Use mammalian cell lines (e.g., HEK-293, HaCaT) and compare IC₅₀ values with antimicrobial MICs. Employ MTT or resazurin assays for viability. Normalize data against untreated controls and report selectivity indices (SI = IC₅₀/MIC). Ensure blinding during data collection to minimize bias .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Brevinin-2HS2?

  • Methodological Answer : Analyze variables such as peptide stability (protease susceptibility), pharmacokinetics (serum binding), and tissue penetration. Use murine infection models with controlled immune modulation (e.g., neutropenic mice) to isolate peptide effects. Cross-validate findings with LC-MS/MS quantification of peptide levels in target tissues .

Q. What strategies are effective for resolving contradictory data on Brevinin-2HS2’s mechanism of action across studies?

  • Methodological Answer : Conduct comparative meta-analysis of published datasets, focusing on methodological differences (e.g., membrane depolarization assays vs. fluorescent dye leakage). Use molecular dynamics simulations to model peptide-lipid interactions under varying conditions. Replicate conflicting experiments with standardized protocols and open-access raw data sharing .

Q. How can researchers optimize Brevinin-2HS2’s therapeutic profile while minimizing resistance development?

  • Methodological Answer : Employ directed evolution or combinatorial chemistry to generate analogs with reduced hemolytic activity. Test resistance propensity via serial passage assays (sub-MIC exposure over 20+ generations). Pair with RNA-seq to identify bacterial adaptive pathways (e.g., efflux pump upregulation) and design combination therapies targeting these mechanisms .

Data Analysis & Reporting Standards

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Brevinin-2HS2 studies?

  • Methodological Answer : Non-linear regression (e.g., sigmoidal curve fitting) using tools like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals. For transcriptomic or proteomic data, apply Benjamini-Hochberg correction for false discovery rate (FDR) in high-throughput analyses .

Q. How should researchers document and share experimental protocols for reproducibility in Brevinin-2HS2 studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for detailed reporting of animal studies. For in vitro work, include SOPs for peptide synthesis (HPLC purity thresholds), storage conditions, and batch variability. Use platforms like protocols.io for step-by-step public access .

Ethical & Compliance Considerations

Q. What ethical approvals are required for studies involving Brevinin-2HS2 in animal models?

  • Methodological Answer : Submit protocols to Institutional Animal Care and Use Committees (IACUC) with justification for species selection (e.g., murine vs. zebrafish). Include endpoints for humane euthanasia and analgesia plans. Reference the ARRIVE checklist to ensure compliance during manuscript preparation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.